molecular formula C17H13Cl2N3O2 B6491376 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide CAS No. 891135-26-5

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide

Cat. No. B6491376
CAS RN: 891135-26-5
M. Wt: 362.2 g/mol
InChI Key: HWYZMDNHUWGHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide (NDPO) is a chemical compound that has been studied for its potential applications in scientific research. NDPO has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide:

Antimicrobial Activity

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide: has shown significant potential as an antimicrobial agent. Research indicates that this compound exhibits strong inhibitory effects against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria . Its mechanism of action involves disrupting bacterial cell wall synthesis, leading to cell lysis and death.

Antifungal Properties

In addition to its antibacterial capabilities, this compound has demonstrated antifungal activity. Studies have found that it can effectively inhibit the growth of several pathogenic fungi, making it a promising candidate for the development of new antifungal medications . The compound interferes with the fungal cell membrane integrity, causing cell leakage and death.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide . It has been observed to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This makes it a potential therapeutic agent for treating inflammatory diseases like arthritis and inflammatory bowel disease.

Anticancer Activity

This compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. Studies suggest that it can trigger cell death in various cancer cell lines, including breast, lung, and colon cancers . The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

Agricultural Applications

Beyond medical applications, this compound has potential uses in agriculture as a pesticide. Its antimicrobial and antifungal properties can be harnessed to protect crops from various pathogens. Additionally, its low toxicity to non-target organisms makes it an environmentally friendly option for pest control.

These diverse applications highlight the significant potential of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!

Antimicrobial Activity Antifungal Properties Anti-inflammatory Effects Anticancer Activity : Antioxidant Properties : Neuroprotective Effects : Antiviral Activity : Agricultural Applications

properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2/c1-9-3-4-11(7-10(9)2)15(23)20-17-22-21-16(24-17)13-8-12(18)5-6-14(13)19/h3-8H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYZMDNHUWGHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide

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